molecular formula C13H13N3O4 B3179569 Benzoic acid 2-(2-methyl-4-nitro-1-imidazolyl)ethyl ester CAS No. 87009-72-1

Benzoic acid 2-(2-methyl-4-nitro-1-imidazolyl)ethyl ester

Cat. No. B3179569
CAS RN: 87009-72-1
M. Wt: 275.26 g/mol
InChI Key: BBMOMSXPPYKGBO-UHFFFAOYSA-N
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Description

“Benzoic acid 2-(2-methyl-4-nitro-1-imidazolyl)ethyl ester” is a complex organic compound. It contains a benzoic acid moiety, an imidazole ring which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and an ester functional group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoic acid moiety would contribute to the acidity of the compound, the nitro group would add electron-withdrawing character, and the methyl group on the imidazole ring would add steric bulk .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The ester could undergo hydrolysis, the nitro group could be reduced to an amine, and the imidazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in organic solvents due to the presence of the ester group .

Scientific Research Applications

Photochemical Release Properties

α-Methyl nitrobenzyl compounds, closely related to the structure of interest, have been shown to possess superior photochemical release properties. This makes them suitable for applications requiring controlled release upon exposure to light. The synthesis approach involving 4-ethyl-3-nitro-benzoic acid provides a pathway to a broad array of nitrobenzyl protecting groups, which could be pivotal for developing light-sensitive drug delivery systems or photolabile protecting groups in synthetic chemistry (Salerno & Cleaves, 2004).

1,3-Dipolar Cycloaddition Reactions

The compound is related to the field of 1,3-dipolar cycloaddition reactions, where acetylenedicarboxylic esters react with 2-methyl-4-phenyl-quinazoline 3-oxide. This process is used for synthesizing complex organic compounds with potential pharmacological applications. Such reactions highlight the utility of the compound in synthesizing novel organic molecules, possibly leading to new drug discoveries (Stauss et al., 1972).

Anthelmintic and Antimicrobial Activity

A series of compounds incorporating the 4-[2'-(6'-nitro)benzimidazolyl]benzoyl group, akin to the compound , demonstrated potent anthelmintic activity along with moderate antimicrobial properties. This suggests its potential application in developing treatments for parasitic infections and microbial diseases (Himaja et al., 2003).

Hydrolysis and Substituent Effects

Research into the hydrolysis of alkyl benzoates, related to the ester functionality of the compound, sheds light on the substituent effects on reaction rates. Understanding these effects is crucial for designing ester compounds with desired reactivity and stability, impacting their use in chemical synthesis and drug design (Farooqi et al., 1977).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, the imidazole ring might bind to a specific receptor in the body .

Safety and Hazards

As with any chemical compound, handling “Benzoic acid 2-(2-methyl-4-nitro-1-imidazolyl)ethyl ester” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, such as its reactivity and toxicity .

Future Directions

The future research directions for this compound could be quite diverse, ranging from exploring its potential uses in pharmaceuticals or materials science, to studying its fundamental chemical properties .

properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-10-14-12(16(18)19)9-15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMOMSXPPYKGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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